molecular formula C16H15BrN2O2S2 B2928453 (3Z)-5-bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one CAS No. 617696-85-2

(3Z)-5-bromo-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2928453
CAS No.: 617696-85-2
M. Wt: 411.33
InChI Key: HPEWKZJYYHYBCI-SEYXRHQNSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a thiazolidine ring, which is a type of heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The indole and thiazolidine rings would contribute to the rigidity of the molecule, while the various substituents would likely influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

A study by Karalı, Terzioğlu, and Gürsoy (2002) focused on the synthesis of a new series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, including compounds with structural similarities to the one . Their primary cytotoxicity evaluation against a panel of human tumor cell lines highlighted specific derivatives' marked effects on breast, non-small cell lung, and ovarian cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002).

Antimicrobial Activity

Another research effort by Цялковский et al. (2005) involved the synthesis of derivatives that exhibit antimicrobial activity. The study found that certain compounds with specific substituents showed activity, suggesting a potential application in developing new antimicrobial agents (Цялковский et al., 2005).

HIV-1 and JSP-1 Inhibitors

Kamila, Ankati, and Biehl (2011) synthesized derivatives via microwave-assisted condensation reactions, aiming to investigate their potential as HIV-1 and JSP-1 inhibitors. This highlights a significant area of research for therapeutic applications against viral infections (Kamila, Ankati, & Biehl, 2011).

Anticancer and Trypanocidal Activity

Holota et al. (2019) synthesized novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluated for trypanocidal activity against Trypanosoma brucei species and anticancer activity across several human tumor cell lines. This study presents the compound's potential in developing treatments for trypanosomiasis and cancer (Holota et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many indole-containing compounds interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S2/c1-3-7-19-11-6-5-9(17)8-10(11)12(14(19)20)13-15(21)18(4-2)16(22)23-13/h5-6,8H,3-4,7H2,1-2H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEWKZJYYHYBCI-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617696-85-2
Record name (3Z)-5-BROMO-3-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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